YS 49 is a synthetic isoquinoline alkaloid. Isoquinoline alkaloids are a diverse group of natural products found in various plants, often exhibiting biological activity. YS 49 is structurally similar to higenamine, a naturally occurring compound with known pharmacological activity. [, , ]
In scientific research, YS 49 serves as a valuable tool for investigating various cellular processes, including inflammation, oxidative stress, and cell signaling pathways. [, , , ] It has been studied in the context of various diseases, including endotoxic shock, rheumatoid arthritis, and disseminated intravascular coagulation (DIC). [, , ]
YS-49 is derived from a series of chemical modifications aimed at enhancing its efficacy and selectivity against target biological pathways. It falls under the category of synthetic organic compounds, specifically designed for pharmacological use. The classification of YS-49 can be further refined based on its mechanism of action, which aligns with compounds that modulate specific cellular pathways.
The synthesis of YS-49 involves several key steps, typically starting from readily available precursors. The process can be summarized as follows:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity and improve reaction rates.
The molecular structure of YS-49 can be represented by its chemical formula, which provides insight into its atomic composition. The compound typically features multiple functional groups that contribute to its biological activity. Structural analysis often employs techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.
Key structural data includes:
YS-49 participates in various chemical reactions that are essential for its biological activity. These reactions may include:
The technical details surrounding these reactions include kinetics studies that assess reaction rates and mechanisms.
The mechanism of action for YS-49 involves its interaction with specific biological targets within cells. This typically includes:
Data supporting these mechanisms often come from biochemical assays and cellular models that demonstrate the compound's efficacy.
The physical properties of YS-49 are crucial for understanding its behavior in biological systems:
Chemical properties include reactivity towards nucleophiles and electrophiles, which are essential for predicting its behavior during drug formulation.
YS-49 has potential applications in various scientific fields:
Research continues to explore the full range of applications for YS-49, particularly in treating conditions related to its mechanism of action.
YS-49 (1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a synthetic tetrahydroisoquinoline alkaloid first investigated in the early 1990s for its cardiovascular properties. Its discovery emerged from structure-activity studies of higenamine, a naturally occurring cardioactive alkaloid. Researchers identified YS-49 through systematic modifications of the higenamine scaffold, specifically by replacing the p-hydroxybenzyl group at the C1 position with a bulkier 1-naphthylmethyl substituent [2] [1]. This structural alteration significantly enhanced its β-adrenergic receptor activity and pharmacokinetic stability compared to its parent compound. Initial pharmacological characterization in isolated rat atria and anesthetized rabbits demonstrated its ability to increase heart rate and contractility while reducing blood pressure—effects later attributed to selective β-adrenergic stimulation [2]. The compound’s molecular formula is C₂₀H₁₉NO₂, with a monohydrate form (YS-49 monohydrate) commonly used in research for enhanced solubility (>10 mg/mL in water) and stability (storage at 2–8°C) [1].
Table 1: Key Physicochemical Properties of YS-49 Monohydrate
Property | Specification |
---|---|
Chemical Formula | C₂₀H₁₉NO₂·H₂O |
Assay Purity | ≥98% (HPLC) |
Solubility | H₂O: >10 mg/mL |
Storage Temperature | 2–8°C |
SMILES | O.Br.Oc1cc2CCNC(Cc3cccc4ccccc34)c2cc1O |
YS-49 belongs to a class of 1-substituted tetrahydroisoquinolines with distinct pharmacological profiles influenced by their C1 substituents:
Table 2: Comparative Pharmacology of YS-49 and Analogs
Compound | C1 Substituent | TXA2 Synthesis IC₅₀ (µM) | Platelet Aggregation IC₅₀ (µM) | TP Receptor Antagonism |
---|---|---|---|---|
Higenamine | p-Hydroxybenzyl | 2990 | 140 | Moderate |
YS-49 | 1-Naphthylmethyl | 32.8 | 3.3 | Strong |
YS-51 | 2-Naphthylmethyl | 39.4 | 5.7 | Strong |
YS-49’s dual cardiovascular and anti-inflammatory actions position it as a multifaceted therapeutic candidate:
Cardiovascular Mechanisms
Anti-Inflammatory and Antioxidant Effects
Table 3: Key Molecular Pathways Modulated by YS-49
Pathway | Biological Effect | Therapeutic Implication |
---|---|---|
HO-1 Induction | ↓ ROS, ↓ JNK activation, ↓ VSMC proliferation | Prevention of vascular remodeling |
PI3K/Akt Activation | ↑ Cell survival signals, ↓ apoptosis | Cardioprotection post-ischemia |
TXA2 Synthesis Inhibition | ↓ Platelet aggregation, ↓ vasoconstriction | Thrombosis prevention |
iNOS Suppression | ↓ Nitric oxide overproduction | Reduced endothelial dysfunction |
YS-49’s ability to concurrently target cardiovascular dysfunction and inflammation offers a strategic advantage over conventional anti-inflammatory agents like NSAIDs, which lack direct vascular protective effects [7] [8]. Its unique structural class underscores the therapeutic potential of optimized tetrahydroisoquinoline derivatives in precision medicine for cardiovascular and inflammatory diseases.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7